tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a significant compound in organic chemistry, particularly noted for its pharmacological applications. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 225.28 g/mol. It is also recognized by various synonyms, including tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.
This compound is classified under the category of carboxylates and pyrroles, which are cyclic compounds containing nitrogen. Its synthesis and applications have been explored in various studies, highlighting its potential as a pharmacologically important intermediate in drug development. The compound's structure allows for modifications that can enhance its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of tert-butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has been achieved through several methods, with a focus on efficiency and scalability. One notable approach involves a one-pot reaction that combines multiple components under eco-friendly conditions, eliminating the need for extensive purification methods such as chromatography or recrystallization .
The synthesis typically begins with the reaction of maldrum’s acid with arylglyoxal monohydrate and dimethyl but-2-yne-dioate in the presence of amines. This method capitalizes on catalyst-free conditions to produce high yields efficiently . The process is characterized by its simplicity and effectiveness, making it suitable for larger-scale applications.
The molecular structure of tert-butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate features a bicyclic framework that includes both a pyrrole ring and a cyclopentane structure. The specific stereochemistry at the chiral centers (3aR,6aS) plays a crucial role in determining the compound's properties and biological activity.
Key structural data include:
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions typical of pyrrole derivatives. These include nucleophilic substitutions and cycloadditions, which can be leveraged to introduce functional groups that enhance its pharmacological properties.
The compound can react with electrophiles due to the presence of electron-rich sites on the pyrrole ring. For example, reactions involving acylation or alkylation can lead to derivatives with improved activity against specific biological targets .
The mechanism of action for tert-butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves interactions at the molecular level with biological receptors or enzymes. This interaction often results in modulation of biochemical pathways, which can lead to therapeutic effects.
Studies indicate that modifications to the compound's structure can significantly influence its binding affinity and selectivity for target proteins, underscoring the importance of its molecular design in drug discovery .
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is typically characterized by:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in various organic reactions, making it versatile for synthetic applications .
This compound has garnered attention for its potential applications in medicinal chemistry as an intermediate in the synthesis of bioactive compounds. Its derivatives are being explored for anti-inflammatory, analgesic, and antimicrobial activities. Furthermore, research into its pharmacokinetics and toxicity profiles is ongoing to assess its viability as a therapeutic agent .
Bicyclic pyrrolidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of bioactive conformations in natural alkaloids and neurotransmitters. These conformationally restricted heterocycles enable precise three-dimensional interactions with biological targets, particularly enzymes and receptors involved in neurological and metabolic disorders. Their synthetic versatility allows for strategic decoration with pharmacophoric elements, enhancing target selectivity and metabolic stability. The hexahydrocyclopenta[b]pyrrole core specifically bridges the gap between flexible acyclic amines and rigid polycyclic systems, offering an optimal balance of bioavailability and receptor complementarity [5] [8].
The hexahydrocyclopenta[b]pyrrole framework provides a unique three-dimensional architecture that enhances binding affinity and selectivity toward biologically relevant targets. Key pharmacological attributes include:
Enzyme Inhibition: The scaffold serves as a core structural element in acetylcholinesterase (AChE) inhibitors, mimicking the physostigmine hexahydropyrrolo[2,3-b]indole system. Derivatives exhibit nanomolar-range AChE inhibition, crucial for treating neurodegenerative conditions like Alzheimer’s disease. Positional isomerism of the ketone functionality (e.g., 3-oxo vs. 5-oxo) significantly modulates inhibitory potency [2] [8].
Conformational Restriction: The bicyclic structure locks the pyrrolidine nitrogen and adjacent substituents in defined orientations. This property is exploited in azasugar design, where the framework acts as a transition-state analog for glycosidase enzymes. For example, hydroxylated derivatives (e.g., cis-3a,6-diols) inhibit α-glucosidases and mannosidases by mimicking oxocarbenium ion intermediates in carbohydrate hydrolysis [5].
Stereochemical Diversity: Chirality at ring fusion points (typically cis-fused decahydro derivatives) enables enantioselective target engagement. The tert-butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate derivative (CAS 2243507-85-7) contains two asymmetric centers, allowing exploration of stereochemistry-activity relationships in drug candidates [3] [9].
Table 1: Physicochemical Properties of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
Property | Value | Source |
---|---|---|
CAS Number | 2243507-85-7 | [1] [7] |
Molecular Formula | C₁₂H₁₉NO₃ | [1] [7] |
Molecular Weight | 225.28 g/mol | [1] [7] |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)C2CCCC21 | [1] |
Boiling Point | Not reported | [7] |
LogP | 1.85 | [1] |
Table 2: Comparative Bioactivity of Bicyclic Pyrrolidine Scaffolds
Scaffold Type | Target | Potency | Application | |
---|---|---|---|---|
Hexahydrochromeno[4,3-b]pyrrole | Acetylcholinesterase | IC₅₀ ~ physostigmine | Neurodegenerative disorders | [2] |
Octahydrocyclopenta[c]pyrrole | DNA glycosylases | Picomolar inhibition | Anticancer agents | [5] |
Hexahydrocyclopenta[b]pyrrole | α-Glucosidase | Ki < 1 μM | Diabetes mellitus | [5] |
The evolution of tert-butyl carboxylate (Boc) protection revolutionized heterocyclic chemistry by enabling nitrogen functionalization under mild conditions:
Early Challenges: Prior to Boc-group adoption, carbobenzyloxy (Cbz) and acyl protections required harsh acidic/alkaline conditions for deprotection, limiting compatibility with sensitive scaffolds like pyrrolidines. The introduction of Boc protection in the 1960s provided an acid-labile alternative with superior orthogonal deprotection profiles [3].
Synthetic Advancements: tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate exemplifies modern Boc-protected building blocks. Its synthesis leverages key innovations:
Epoxidation-Directed Functionalization: Hydroxyl-directed epoxidations enable stereoselective introduction of oxygen functionalities, critical for azasugar derivatives [5].
Table 3: Historical Milestones in Boc-Protected Heterocycle Development
Time Period | Innovation | Impact on Hexahydrocyclopenta[b]pyrrole Chemistry | |
---|---|---|---|
1960–1980 | Introduction of Boc protection | Enabled amine protection in acid-sensitive scaffolds | |
1985–2000 | Allylic rearrangement protocols | Streamlined bicyclic lactam synthesis (yield ↑ 200%) | [5] |
2005–Present | Commercial GMP-scale production | Facilitated high-throughput derivatization campaigns | [1] [3] |
This compound serves as a multifunctional intermediate with distinct advantages in lead optimization:
Side Chain Elaboration: Wittig reactions or nucleophilic additions introduce structural diversity at the ketone position, enabling pharmacokinetic optimization [5].
Drug-Likeness Parameters: The scaffold exhibits favorable properties:
Fsp³: 0.83 indicates high saturation, correlating with clinical success rates [1].
Therapeutic Relevance:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1